

Solubility Profile of 3-Bromopyridazine in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **3-Bromopyridazine**

Cat. No.: **B1282269**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromopyridazine is a heterocyclic compound of significant interest in medicinal chemistry and materials science, serving as a versatile building block for the synthesis of novel bioactive molecules and functional materials. A thorough understanding of its solubility in various organic solvents is paramount for its effective application in chemical synthesis, purification, formulation, and screening. This technical guide provides a comprehensive overview of the solubility of **3-bromopyridazine**, addressing both qualitative and quantitative aspects.

While specific quantitative solubility data for **3-bromopyridazine** is not extensively available in peer-reviewed literature, this guide presents detailed experimental data for a closely related structural analog, 3-amino-6-bromopyridazine. This information provides a valuable benchmark for estimating the solubility behavior of **3-bromopyridazine** and for designing experimental protocols.

Physicochemical Properties of 3-Bromopyridazine

A summary of the key physicochemical properties of **3-bromopyridazine** is provided in the table below.

Property	Value	Reference
Molecular Formula	C ₄ H ₃ BrN ₂	[1]
Molecular Weight	158.98 g/mol	[1]
Appearance	White to off-white crystalline solid	[2]
Melting Point	70-75 °C	[2]
Boiling Point	269.97 °C at 760 mmHg	[1]
Density	1.727 g/cm ³	[1]

Qualitative Solubility of 3-Bromopyridazine

Qualitative assessments indicate that **3-bromopyridazine** exhibits moderate solubility in common polar aprotic organic solvents and is sparingly soluble in water.[2]

- Dimethyl Sulfoxide (DMSO): Moderate solubility.[2]
- N,N-Dimethylformamide (DMF): Moderate solubility.[2]
- Water: Sparingly soluble.[2]

Quantitative Solubility of 3-Amino-6-bromopyridazine in Organic Solvents

The following table summarizes the mole fraction solubility (x_1) of 3-amino-6-bromopyridazine in a range of pure organic solvents at various temperatures, as determined by the isothermal saturation method.[3] This data is presented as a valuable proxy for understanding the solubility behavior of **3-bromopyridazine**.

Solvent	Temperature (K)	Mole Fraction Solubility (x_1) $\times 10^2$
Methanol	278.15	0.2011
	283.15	0.2209
	288.15	0.2435
	293.15	0.2681
	298.15	0.2952
	303.15	0.3251
	308.15	0.3581
	313.15	0.3945
	318.15	0.4348
	323.15	0.4793
Ethanol	278.15	0.1112
	283.15	0.1241
	288.15	0.1385
	293.15	0.1546
	298.15	0.1725
	303.15	0.1925
	308.15	0.2148
	313.15	0.2396
	318.15	0.2673
	323.15	0.2981
n-Propanol	278.15	0.0763
	283.15	0.0861
	288.15	0.0972

293.15	0.1097	
298.15	0.1238	
303.15	0.1398	
308.15	0.1578	
313.15	0.1782	
318.15	0.2012	
323.15	0.2271	
Isopropanol	278.15	0.0531
283.15	0.0609	
288.15	0.0698	
293.15	0.0800	
298.15	0.0916	
303.15	0.1049	
308.15	0.1200	
313.15	0.1373	
318.15	0.1569	
323.15	0.1793	
n-Butanol	278.15	0.0571
283.15	0.0651	
288.15	0.0741	
293.15	0.0843	
298.15	0.0958	
303.15	0.1088	
308.15	0.1236	

313.15	0.1403	
318.15	0.1593	
323.15	0.1809	
Acetone	278.15	0.2913
283.15	0.3201	
288.15	0.3524	
293.15	0.3887	
298.15	0.4295	
303.15	0.4755	
308.15	0.5274	
313.15	0.5861	
318.15	0.6525	
323.15	0.7277	
Toluene	278.15	0.0101
283.15	0.0118	
288.15	0.0137	
293.15	0.0159	
298.15	0.0185	
303.15	0.0215	
308.15	0.0250	
313.15	0.0291	
318.15	0.0338	
323.15	0.0393	
Propylene Glycol	278.15	0.2813

283.15	0.3175	
288.15	0.3592	
293.15	0.4074	
298.15	0.4631	
303.15	0.5276	
308.15	0.6022	
313.15	0.6885	
318.15	0.7884	
323.15	0.9042	
DMF	278.15	1.151
283.15	1.282	
288.15	1.429	
293.15	1.593	
298.15	1.777	
303.15	1.984	
308.15	2.215	
313.15	2.476	
318.15	2.768	
323.15	3.097	
Water	278.15	0.002574
283.15	0.002951	
288.15	0.003392	
293.15	0.003908	
298.15	0.004513	

303.15	0.005223
308.15	0.006057
313.15	0.007037
318.15	0.008191
323.15	0.009551

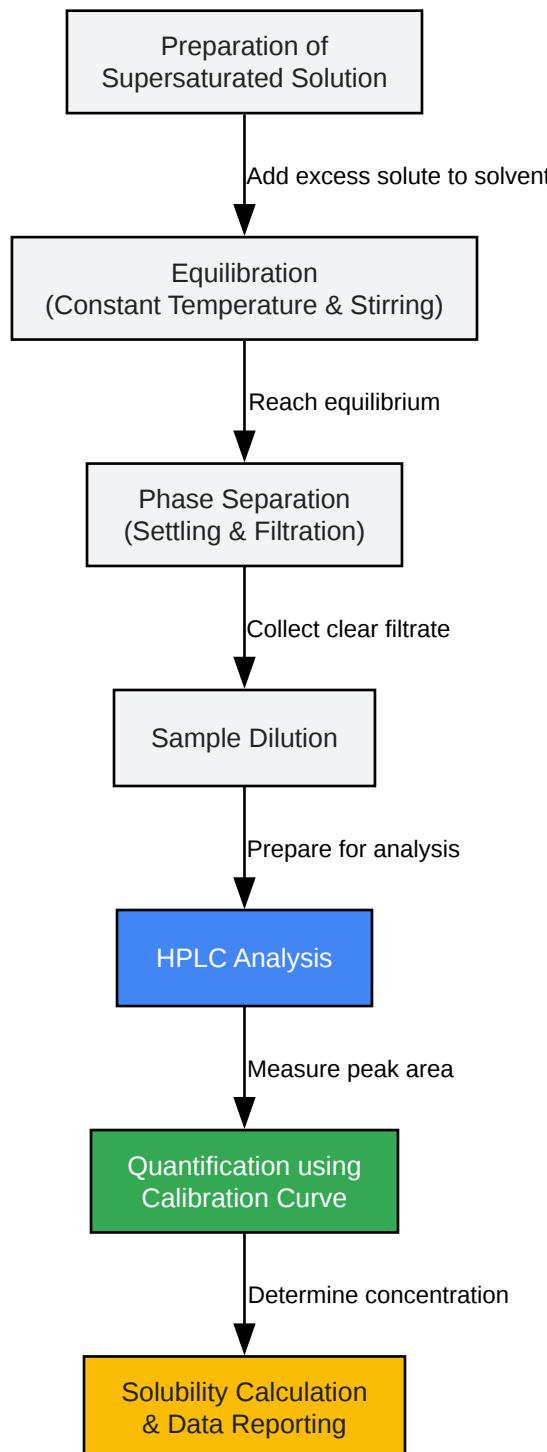
Experimental Protocol: Isothermal Saturation Method for Solubility Determination

The following is a detailed methodology for determining the equilibrium solubility of a compound like **3-bromopyridazine** in organic solvents, based on the isothermal saturation (shake-flask) method.

Objective: To determine the equilibrium concentration of the solute in a given solvent at a constant temperature.

Materials:

- **3-Bromopyridazine** (or analog)
- Selected organic solvents (analytical grade)
- Jacketed glass vessel
- Thermostatic water bath
- Magnetic stirrer and stir bars
- Analytical balance
- Syringe filters (e.g., 0.22 µm PTFE)
- High-Performance Liquid Chromatography (HPLC) system with a UV detector
- Volumetric flasks and pipettes


Procedure:

- Preparation of Saturated Solution:
 - An excess amount of the solid solute is added to a known volume or mass of the solvent in the jacketed glass vessel. The presence of excess solid is crucial to ensure that equilibrium is reached and maintained.
 - The vessel is sealed to prevent solvent evaporation.
- Equilibration:
 - The jacketed vessel is connected to the thermostatic water bath set to the desired temperature.
 - The solution is continuously agitated using a magnetic stirrer for a predetermined period (typically 24-72 hours) to ensure the system reaches thermodynamic equilibrium. The optimal time for reaching equilibrium should be determined experimentally.
- Sample Withdrawal and Phase Separation:
 - After equilibration, stirring is stopped, and the suspension is allowed to settle for a sufficient time (e.g., 2-4 hours) to allow for the sedimentation of the excess solid.
 - A sample of the supernatant is carefully withdrawn using a pre-warmed syringe to avoid temperature-induced precipitation.
 - The withdrawn sample is immediately filtered through a chemically inert syringe filter to remove any undissolved solid particles.
- Quantification:
 - The clear, saturated filtrate is accurately diluted with the mobile phase or a suitable solvent.
 - The concentration of the solute in the diluted sample is determined using a validated HPLC-UV method. A calibration curve is generated using standard solutions of the solute of known concentrations to ensure accurate quantification.

- Data Reporting:
 - The solubility is calculated from the measured concentration and the dilution factor.
 - Results are typically reported in units of mole fraction (as shown in the table), mg/mL, or mol/L at the specified temperature.

Visualization of Experimental Workflow

The logical flow of the isothermal saturation method for solubility determination is illustrated in the diagram below.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3-Bromopyridazine | C4H3BrN2 | CID 13126699 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemshuttle.com [chemshuttle.com]
- 3. pubs.acs.org [pubs.acs.org]
- To cite this document: BenchChem. [Solubility Profile of 3-Bromopyridazine in Organic Solvents: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1282269#3-bromopyridazine-solubility-in-organic-solvents>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com